

Application Notes and Protocols: Mechanism of Ethylidene Transfer from Triethylsulfonium Iodide

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Compound of Interest

Compound Name: *Triethylsulfonium iodide*

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These application notes provide a detailed overview of the mechanism of ethylidene transfer from **triethylsulfonium iodide**, a key process in the Corey-Chaykovsky reaction for the synthesis of substituted epoxides. This document includes the reaction mechanism, experimental protocols, and quantitative data for the diastereoselective epoxidation of aldehydes.

Introduction

The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides, aziridines, and cyclopropanes. The reaction involves the transfer of a methylene or substituted alkylidene group from a sulfur ylide to a carbonyl compound, imine, or enone. While the transfer of a methylene group using trimethylsulfonium iodide is well-documented, the use of substituted sulfonium salts, such as **triethylsulfonium iodide**, for the transfer of other alkylidene groups like ethylidene is also of significant interest for the synthesis of more complex molecules. This process allows for the formation of substituted epoxides with the creation of new stereocenters.

The reaction of substituted sulfur ylides with aldehydes is known to be stereoselective, generally leading to the formation of trans-epoxides.^{[1][2]} This diastereoselectivity is a key feature of the reaction, making it a valuable tool in stereocontrolled synthesis.

Mechanism of Ethylidene Transfer

The ethylidene transfer from **triethylsulfonium iodide** to a carbonyl compound proceeds via the Corey-Chaykovsky reaction mechanism. This multi-step process can be broken down into three key stages:

- In-situ Formation of the Sulfur Ylide: **Triethylsulfonium iodide** is not reactive itself. It must first be deprotonated by a strong base to form the corresponding sulfur ylide, diethyl(ethylidene)sulfurane. Commonly used bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][3] The choice of base and solvent is crucial for the efficient generation of the ylide.
- Nucleophilic Addition to the Carbonyl Group: The generated sulfur ylide is a potent nucleophile. The carbanionic center of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition results in the formation of a zwitterionic intermediate known as a betaine.[3]
- Intramolecular Cyclization and Epoxide Formation: The betaine intermediate is unstable and rapidly undergoes an intramolecular SN2 reaction. The negatively charged oxygen atom attacks the carbon atom bearing the positively charged sulfonium group, which acts as a good leaving group. This ring-closing step forms the desired epoxide and liberates diethyl sulfide as a byproduct.[3] The stereochemical outcome of the reaction is determined during the nucleophilic addition and subsequent cyclization steps.

Experimental Protocols

The following protocols are based on established procedures for the Corey-Chaykovsky reaction, adapted for ethylidene transfer from **triethylsulfonium iodide**.

Protocol 1: General Procedure for the Diastereoselective Epoxidation of Aromatic Aldehydes with Triethylsulfonium Iodide

This protocol describes a general method for the synthesis of trans-2-ethyl-3-aryloxiranes.

Materials:

- **Triethylsulfonium iodide**
- Aromatic aldehyde (e.g., benzaldehyde)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen or Argon inert atmosphere setup
- Syringes and needles

Procedure:

- Preparation of the Ylide:
 - To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
 - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
 - Add anhydrous DMSO to the flask to create a solution of the methylsulfinyl carbanion (dimsyl anion).

- In a separate flask, dissolve **triethylsulfonium iodide** (1.1 equivalents) in anhydrous DMSO.
- Slowly add the **triethylsulfonium iodide** solution to the sodium hydride suspension at room temperature with vigorous stirring.
- Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the ethylidene ylide.

- Reaction with the Aldehyde:
 - Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.
 - Cool the ylide solution to 0 °C using an ice bath.
 - Slowly add the solution of the aromatic aldehyde to the ylide solution via syringe.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired epoxide.

Quantitative Data

The diastereoselectivity of the ethyldene transfer from **triethylsulfonium iodide** is a critical aspect of this reaction. The reaction with aldehydes typically yields the trans-epoxide as the major product. The table below summarizes representative data for the epoxidation of benzaldehyde.

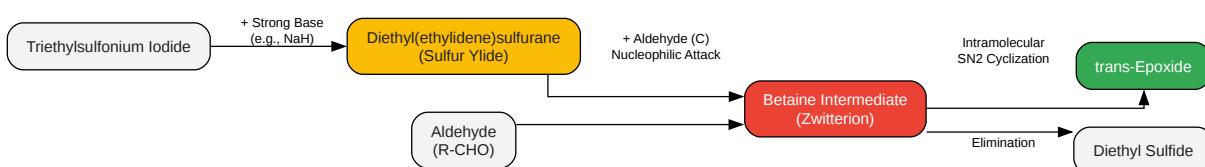
Electrophile	Sulfonium Salt	Base	Solvent	Product	Yield (%)	Diastereomeric Ratio (trans:ci)s	Reference
Benzaldehyde	Triethylsulfonium Iodide	NaH	DMSO/T HF	2-Ethyl-3-phenyloxirane	Not specified	Predominantly trans	[1][2]

Note: While the literature confirms the formation of the trans-epoxide as the major product, specific yield and diastereomeric ratio values for the reaction with **triethylsulfonium iodide** are not readily available in the provided search results. The data presented is a qualitative representation based on the general principles of the Corey-Chaykovsky reaction with substituted ylides.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the ethyldene transfer from **triethylsulfonium iodide** to an aldehyde.

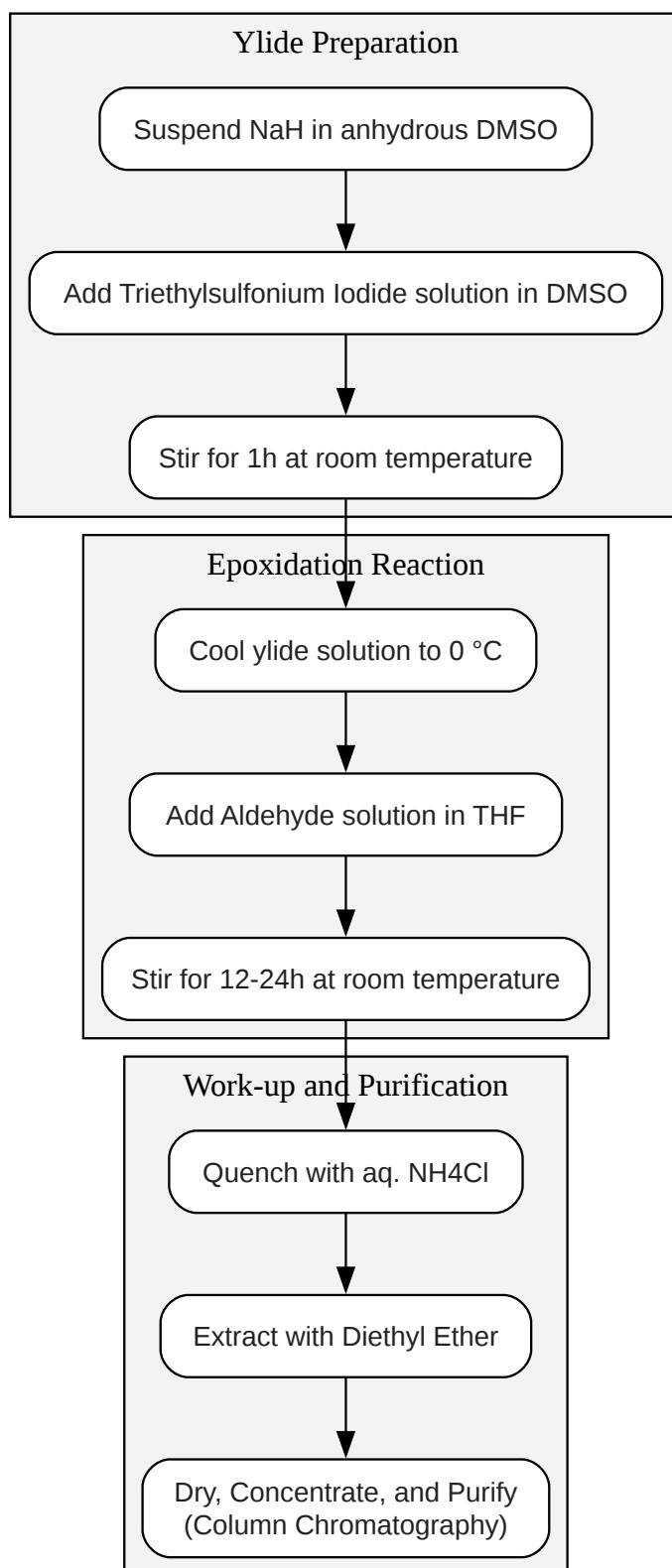


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Caption: Mechanism of ethylidene transfer to an aldehyde.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis of epoxides using **triethylsulfonium iodide**.

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Caption: General experimental workflow for epoxide synthesis.

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